An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. This document is intended to serve as a comprehensive resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or developing phenylboronic acid derivatives.
Introduction: The Significance of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is a substituted phenylboronic acid of significant interest in medicinal chemistry and organic synthesis. Phenylboronic acids are well-established as crucial building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The specific substitutions on this particular molecule—a fluorine atom and a morpholine-4-carbonyl group—impart unique electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the morpholine amide moiety can improve solubility and provide a vector for further chemical modification.
Accurate structural elucidation and purity assessment are paramount in the development of novel compounds. NMR spectroscopy is an indispensable tool for these purposes, providing detailed information about the chemical environment of each atom in a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, offering a thorough interpretation to aid in its identification and characterization.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted using advanced computational algorithms. These predictions are based on a large database of known chemical shifts and coupling constants and provide a reliable reference for the analysis of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is summarized in the table below. The spectrum is predicted for a standard deuterated solvent such as DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s (br) | 2H | B(OH)₂ |
| ~7.85 | dd | 1H | H-2 |
| ~7.65 | ddd | 1H | H-6 |
| ~7.30 | t | 1H | H-5 |
| ~3.65 | t | 4H | Morpholine H-a |
| ~3.50 | t | 4H | Morpholine H-b |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broad singlet for the boronic acid protons is characteristic and its chemical shift can be highly dependent on concentration and residual water in the solvent.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is detailed in the following table, also for a standard deuterated solvent like DMSO-d₆.
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O |
| ~160.0 (d, ¹JCF ≈ 250 Hz) | C-4 |
| ~135.0 (d, ³JCF ≈ 8 Hz) | C-2 |
| ~132.0 (d, ⁴JCF ≈ 3 Hz) | C-6 |
| ~130.0 (d, ²JCF ≈ 20 Hz) | C-3 |
| ~118.0 (d, ²JCF ≈ 22 Hz) | C-5 |
| ~115.0 (br) | C-1 |
| ~66.5 | Morpholine C-a |
| ~47.0 | Morpholine C-b |
Note: The carbon attached to the boron atom (C-1) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. The values for the carbon-fluorine coupling constants (JCF) are approximate and serve as a guide for spectral interpretation.
In-depth Spectral Interpretation
A thorough analysis of the predicted NMR data allows for the unambiguous assignment of each signal to the corresponding nucleus in the molecule.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring.
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H-2: This proton is ortho to the boronic acid group and meta to the fluorine atom. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.
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H-6: This proton is ortho to both the boronic acid group and the fluorine atom. It will likely appear as a doublet of doublets of doublets, coupling to H-5, H-2, and the fluorine atom.
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H-5: This proton is meta to the boronic acid group and ortho to the fluorine atom. It is expected to be a triplet due to coupling with H-6 and the fluorine atom.
The morpholine protons typically exhibit a characteristic pattern. Due to the amide bond, rotation around the C-N bond may be restricted, leading to two distinct sets of signals for the methylene groups. However, at room temperature, these signals often appear as two broad triplets.
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Morpholine H-a: The four protons on the carbons adjacent to the oxygen atom are expected to be downfield due to the deshielding effect of the oxygen.
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Morpholine H-b: The four protons on the carbons adjacent to the nitrogen atom will be slightly upfield compared to H-a.
The boronic acid protons (B(OH)₂) usually appear as a broad singlet that can exchange with water in the solvent, making its integration and chemical shift variable.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
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Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to be the most downfield signal in the spectrum, typically around 168.0 ppm.
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Aromatic Carbons: The six aromatic carbons will appear in the range of 115-160 ppm. The carbon directly attached to the fluorine atom (C-4) will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which is a key feature for assigning these signals. The carbon attached to the boronic acid group (C-1) is often broadened.
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Morpholine Carbons: The two sets of morpholine carbons will be found in the aliphatic region of the spectrum. The carbons adjacent to the oxygen (C-a) will be downfield (around 66.5 ppm) compared to the carbons adjacent to the nitrogen (C-b, around 47.0 ppm).
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, the following experimental protocol is recommended.
Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good starting points.
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Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
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Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a 400 or 500 MHz spectrometer.
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Spectral Width: Approximately 12-16 ppm.
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Number of Scans: 16-64 scans, depending on the concentration.
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Relaxation Delay (d1): 1-2 seconds.
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¹³C NMR:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
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Spectral Width: Approximately 200-220 ppm.
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Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
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Relaxation Delay (d1): 2-5 seconds.
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Visualization of Molecular Structure and Key NMR Correlations
The following DOT graph illustrates the molecular structure of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid and highlights the key predicted NMR correlations.
Caption: Molecular structure and key predicted ¹H and ¹³C NMR correlations.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. The detailed interpretation of the chemical shifts, multiplicities, and coupling constants serves as a valuable resource for the structural verification and purity assessment of this important synthetic building block. The provided experimental protocol offers a starting point for obtaining high-quality NMR data. By understanding the key spectral features outlined in this guide, researchers can confidently identify and characterize this compound in their synthetic and medicinal chemistry endeavors.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
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ACD/Labs. ACD/NMR Predictor. [Link]
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Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]
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ChemAxon. MarvinSketch. [Link]
